3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final thienopyridine derivative is obtained by reacting the pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: These include compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.
Pyridine derivatives: Such as nicotinamide and pyridoxine, which have various biological activities.
Uniqueness
3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities.
Properties
IUPAC Name |
3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c21-17-16-15(23-13-7-3-1-4-8-13)11-12-22-20(16)26-18(17)19(25)24-14-9-5-2-6-10-14/h1-12H,21H2,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNWFPSIOPMEED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(SC3=NC=C2)C(=O)NC4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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